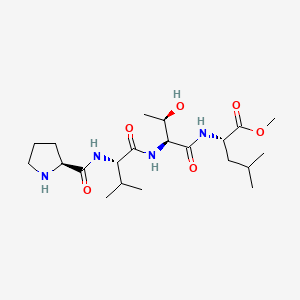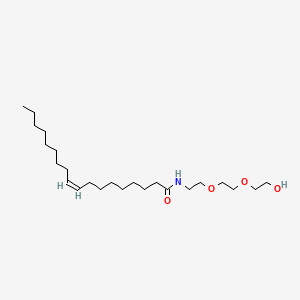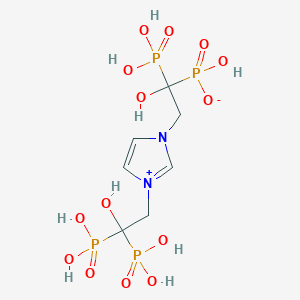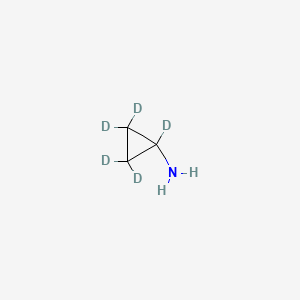
Ciclopropilamina-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-d5-amine is a deuterated analog of cyclopropylamine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and stability. It has the molecular formula C3H2D5N and a molecular weight of 62.13 g/mol .
Aplicaciones Científicas De Investigación
Cyclopropyl-d5-amine is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds.
Medicine: Used in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Cyclopropyl-d5-amine, also known as Cyclopropan-d5-amine, Aminocyclopropane-d5, or Cyclopropanamine-d5 , is a compound used in pharmaceutical analytical testing . .
Mode of Action
For instance, the Kulinkovich-Szymoniak Reaction allows the preparation of primary cyclopropylamines by the reaction of Grignard reagents with nitriles in the presence of a stoichiometric amount of titanium (IV) isopropoxide .
Biochemical Pathways
Cyclopropylamines are involved in the biosynthesis of cyclopropane fatty acids, a novel industrial feedstock . The Kulinkovich-Szymoniak Reaction, which involves the formation of a titanacyclopropane intermediate, is a key step in this pathway . Additionally, ring-opening reactions of donor–acceptor cyclopropanes with amines, amides, hydrazines, N-heterocycles, nitriles, and the azide ion are also part of the cyclopropane biosynthesis .
Result of Action
Cyclopropylamines are known to participate in various chemical reactions, leading to the formation of different compounds .
Action Environment
The synthesis of cyclopropylamines is known to be influenced by various factors, including the presence of grignard reagents, nitriles, and titanium (iv) isopropoxide .
Análisis Bioquímico
Biochemical Properties
Cyclopropyl-d5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cytochrome P450 enzymes. It inactivates these enzymes through a mechanism involving initial one-electron oxidation at nitrogen, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . This interaction is crucial in studying drug metabolism and potential drug-drug interactions.
Cellular Effects
Cyclopropyl-d5-amine affects various cellular processes, including cell signaling pathways and gene expression. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . This inhibition can lead to changes in cellular metabolism and gene expression, impacting cell function and overall cellular health.
Molecular Mechanism
At the molecular level, Cyclopropyl-d5-amine exerts its effects by binding to cytochrome P450 enzymes and undergoing one-electron oxidation at the nitrogen atom. This reaction leads to the scission of the cyclopropane ring and covalent modification of the enzyme, effectively inactivating it . This mechanism is essential for understanding how Cyclopropyl-d5-amine influences enzyme activity and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopropyl-d5-amine can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that Cyclopropyl-d5-amine can maintain its inhibitory effects on cytochrome P450 enzymes over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of Cyclopropyl-d5-amine vary with different dosages in animal models. At lower doses, it effectively inhibits cytochrome P450 enzymes without causing significant toxicity. At higher doses, Cyclopropyl-d5-amine can lead to adverse effects, including potential toxicity and disruption of normal metabolic processes .
Metabolic Pathways
Cyclopropyl-d5-amine is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. The compound undergoes oxidation, leading to the formation of reactive intermediates that can covalently modify the enzyme . This interaction is crucial for understanding the metabolic fate of Cyclopropyl-d5-amine and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, Cyclopropyl-d5-amine is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s distribution and potential effects in vivo.
Subcellular Localization
Cyclopropyl-d5-amine’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . This localization is critical for its activity and function, as it allows Cyclopropyl-d5-amine to effectively interact with its target enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropyl-d5-amine can be synthesized through several methods. One common approach involves the deuteration of cyclopropylamine using deuterium gas under specific conditions. Another method includes the reaction of cyclopropylamine with deuterated reagents to achieve the desired deuterium incorporation .
Industrial Production Methods: In industrial settings, cyclopropyl-d5-amine is produced by large-scale deuteration processes. These processes often involve the use of deuterium oxide (heavy water) and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropyl-d5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropyl-d5-nitroso compounds.
Reduction: It can be reduced to form cyclopropyl-d5-hydroxylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Cyclopropyl-d5-nitroso compounds.
Reduction: Cyclopropyl-d5-hydroxylamine.
Substitution: Various cyclopropyl-d5-derivatives depending on the substituent.
Comparación Con Compuestos Similares
Cyclopropyl-d5-amine can be compared with other similar compounds such as:
Cyclopropylamine: The non-deuterated analog with similar chemical properties but different stability and reactivity.
Cyclopropyl-d3-amine: A partially deuterated analog with three deuterium atoms.
Cyclopropyl-d7-amine: A fully deuterated analog with seven deuterium atoms.
Uniqueness: Cyclopropyl-d5-amine is unique due to its specific deuterium labeling, which provides distinct advantages in stability and metabolic studies compared to its non-deuterated and partially deuterated counterparts .
Propiedades
IUPAC Name |
1,2,2,3,3-pentadeuteriocyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJDQJBWANPRPF-UXXIZXEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])N)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
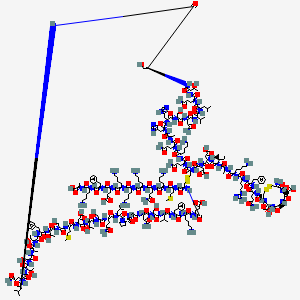


![(3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591016.png)

